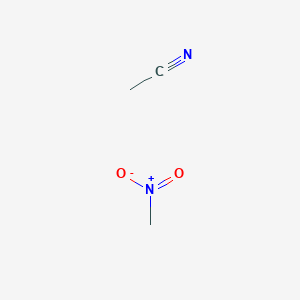

Acetonitrile--nitromethane (1/1)

Description

Properties

CAS No. |

93240-97-2 |

|---|---|

Molecular Formula |

C3H6N2O2 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

acetonitrile;nitromethane |

InChI |

InChI=1S/C2H3N.CH3NO2/c1-2-3;1-2(3)4/h1H3;1H3 |

InChI Key |

NSGXIRUYPVAGGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC#N.C[N+](=O)[O-] |

Origin of Product |

United States |

Thermodynamic Investigations of Acetonitrile Nitromethane Mixtures

Phase Equilibria Characterization

The phase behavior of the acetonitrile-nitromethane mixture is a key aspect of its thermodynamic profile, providing insights into the interactions between the two components in liquid and vapor phases.

Vapor-Liquid Equilibrium (VLE) Analysis of Acetonitrile-Nitromethane Systems

The vapor-liquid equilibrium (VLE) of the acetonitrile (B52724) (1) and nitromethane (B149229) (2) system has been studied to understand its behavior under different temperature and pressure conditions. This system is noted to conform closely to Raoult's law, which suggests ideal behavior in the liquid phase. mu.edu.tr The vapor pressures of the pure components can be described by the Antoine equation:

For acetonitrile: ln P₁sat = 14.2724 – 2945.47 / (T(°C) + 224) kPa mu.edu.tr

For nitromethane: ln P₂sat = 14.2043 – 2972.64 / (T(°C) + 209) kPa mu.edu.tr

Experimental data for the VLE of the acetonitrile-nitromethane system at 75°C demonstrates the relationship between the mole fraction of acetonitrile in the liquid phase (x₁) and the vapor phase (y₁), and the total pressure of the system. scribd.com

Below is an interactive table generated from experimental VLE data at 75°C:

| Mole Fraction Acetonitrile (Liquid Phase, x₁) | Mole Fraction Acetonitrile (Vapor Phase, y₁) | Total Pressure (kPa) |

| 0.0 | 0.0 | 50.3 |

| 0.2 | 0.34 | 58.5 |

| 0.4 | 0.58 | 68.2 |

| 0.6 | 0.75 | 78.5 |

| 0.8 | 0.89 | 89.1 |

| 1.0 | 1.0 | 99.8 |

Data derived from graphical representations in a study by Smith and Robinson.

Similarly, the VLE behavior at a constant pressure of 70 kPa shows the relationship between composition and temperature. scribd.com

Liquid-Liquid Equilibrium (LLE) Phenomena and Their Implications in Binary Mixtures

Liquid-liquid equilibrium (LLE) occurs when a liquid mixture separates into two or more liquid phases. While LLE is a known phenomenon in binary mixtures of acetonitrile with n-alkanes, which exhibit partial miscibility and an upper critical solution temperature (UCST), specific LLE data for the acetonitrile-nitromethane system is not prominently featured in the reviewed literature, suggesting complete miscibility under typical conditions. acs.org The study of LLE in other acetonitrile systems, for instance with various ethers, highlights the influence of molecular structure on phase behavior. researchgate.net

Azeotropic Behavior and Its Compositional Dependence in Acetonitrile-Nitromethane

Energetic and Entropic Aspects of Mixing

The energetic and entropic properties of mixing provide deeper insight into the nature and strength of intermolecular forces within the acetonitrile-nitromethane mixture.

Measurement and Theoretical Calculation of Excess Molar Enthalpy (Heats of Mixing)

The excess molar enthalpy (HE), or heat of mixing, is a measure of the heat absorbed or released upon mixing two components. For the acetonitrile-nitromethane system, the heats of mixing at 45.00 °C have been measured across the entire composition range. researchgate.netpublish.csiro.au The values are notably small, indicating that the interactions between acetonitrile and nitromethane molecules are very similar to the interactions within the pure components. publish.csiro.au

The experimental data for the excess molar enthalpy of mixing at 45.00 °C is presented in the table below:

| Mole Fraction Acetonitrile (x₁) | Excess Molar Enthalpy (HE) (J/mol) |

| 0.1 | 5.9 |

| 0.2 | 10.5 |

| 0.3 | 13.4 |

| 0.4 | 15.1 |

| 0.5 | 15.5 |

| 0.6 | 14.6 |

| 0.7 | 12.6 |

| 0.8 | 9.6 |

| 0.9 | 5.4 |

Data sourced from a study by Brown and Fock. publish.csiro.au The estimated error in HE is approximately ±2 J/mol. publish.csiro.au

Determination and Interpretation of Excess Gibbs Free Energy of Mixing

The excess Gibbs free energy of mixing (GE) is a thermodynamic property that combines the effects of both enthalpy and entropy of mixing and is a key indicator of the deviation of a mixture from ideal behavior. A negative GE suggests that the mixing process is spontaneous. msubbu.in For the acetonitrile-nitromethane system, GE data can be calculated from VLE data and is essential for a complete thermodynamic description of the mixture. While direct extensive tables for GE of acetonitrile-nitromethane were not found, it is stated that the system conforms closely to Raoult's law, which implies that the GE values would be close to zero, indicating near-ideal solution behavior. mu.edu.tr This is consistent with the very small heats of mixing observed. publish.csiro.au The excess entropy of mixing for this system has also been calculated using heat of mixing and excess free energy data. researchgate.net

Analysis of Excess Entropy of Mixing and Its Correlation with Molecular Order

In the case of the acetonitrile-nitromethane system, experimental investigations have been conducted to determine the excess thermodynamic functions. Notably, a study by Brown and Fock in 1957 measured the heats of mixing and utilized existing data on excess free energy to calculate the excess entropy of mixing at 45.00 °C across the entire composition range. publish.csiro.au

The key finding of this research was that the excess entropy of mixing for the acetonitrile-nitromethane system is substantially zero across all mole fractions. publish.csiro.au This indicates that the mixture behaves very closely to an ideal solution in terms of its molecular randomness. The near-zero excess entropy suggests that the intermolecular forces between acetonitrile and nitromethane molecules are very similar to the forces between the molecules in their pure states. Consequently, there is no significant creation of order (negative SE) or disorder (positive SE) when the two components are mixed.

The following table summarizes the findings for the excess entropy of mixing for the acetonitrile-nitromethane system.

| Mole Fraction Acetonitrile (x₁) | Excess Entropy of Mixing (SE) at 45.00 °C (J/mol·K) |

| 0.0 - 1.0 | Substantially Zero publish.csiro.au |

This interactive table is based on the qualitative findings of Brown and Fock (1957), which state the excess entropy of mixing is substantially zero across the composition range.

Examination of Enthalpy-Entropy Compensation Effects in Solution Processes

Enthalpy-entropy compensation is a phenomenon observed in a series of related chemical processes or in solutions where a linear relationship exists between the enthalpy (ΔH) and entropy (ΔS) changes. This compensation effect implies that a change in enthalpy is often offset by a proportional change in entropy, leading to a smaller net change in the Gibbs free energy (ΔG).

While the concept of enthalpy-entropy compensation has been explored in various binary mixtures involving acetonitrile or nitromethane as components, particularly in the context of complexation reactions with ions or crown ethers, direct studies focusing on this effect in the simple binary mixture of acetonitrile and nitromethane are not extensively reported in the reviewed literature.

In systems where enthalpy-entropy compensation is observed, such as in the complexation of ions in acetonitrile-nitromethane mixtures, the linear correlation between ΔH and TΔS is indicative of the underlying molecular processes. For instance, a stronger interaction between solute and solvent molecules (more negative ΔH) might lead to a more ordered arrangement of the solvent molecules around the solute (more negative ΔS), thus compensating for the favorable enthalpy change.

Theoretically, for the acetonitrile-nitromethane binary system, if significant structural changes were to occur upon mixing, one might expect to observe enthalpy-entropy compensation. However, as established in the previous section, the excess entropy of mixing is close to zero, suggesting minimal structural rearrangement. This lack of significant structural change upon mixing may explain the absence of prominent enthalpy-entropy compensation effects specifically documented for this binary solution.

Further research focusing on the temperature dependence of thermodynamic properties of the acetonitrile-nitromethane mixture would be necessary to definitively determine the presence and extent of enthalpy-entropy compensation in this particular system.

Elucidation of Molecular Interactions and Solution Structure

Spectroscopic Probes of Intermolecular Forces

Spectroscopy offers a powerful toolkit for probing the subtle forces that govern the behavior of molecules in solution. By monitoring changes in the spectroscopic signatures of acetonitrile (B52724) and nitromethane (B149229) upon mixing, researchers can deduce valuable information about the nature and strength of their interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive probe of the local chemical environment around an atomic nucleus. In the context of the acetonitrile-nitromethane mixture, NMR can reveal details about solute-solvent interactions, changes in electron distribution, and the dynamics of molecular association.

The chemical shift of a nucleus is highly dependent on its electronic environment. When acetonitrile and nitromethane are mixed, the constituent molecules experience a different environment compared to their pure liquid states. This change in the local environment leads to perturbations in the observed chemical shifts of the ¹H and ¹³C nuclei.

While specific high-resolution NMR data for a 1:1 acetonitrile-nitromethane mixture is not extensively documented in publicly available literature, general principles of solute-solvent interactions allow for predictions. Both molecules are polar, with acetonitrile possessing a significant dipole moment and a nitrogen atom with a lone pair of electrons, making it a hydrogen bond acceptor. Nitromethane is also highly polar and can participate in dipole-dipole interactions.

In a 1:1 mixture, it is anticipated that the methyl protons of both acetonitrile and nitromethane would experience a change in their chemical shifts. The protons of acetonitrile, being in proximity to the electron-withdrawing nitrile group, would be sensitive to the dipolar field of the surrounding nitromethane molecules. Similarly, the protons of nitromethane would be influenced by the magnetic anisotropy of the nitrile group of acetonitrile.

Studies on the chemical shifts of these compounds as trace impurities in various deuterated solvents provide some insight into their sensitivity to the chemical environment. osu.edupitt.edu For instance, the proton chemical shift of acetonitrile is known to vary depending on the solvent, indicating its susceptibility to intermolecular effects. osu.edupitt.edu

Table 1: ¹H and ¹³C NMR Chemical Shifts of Pure Acetonitrile and Nitromethane Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (B1202638) (TMS) and can vary slightly based on the solvent and experimental conditions.

| Compound | Nucleus | Chemical Shift (ppm) |

| Acetonitrile | ¹H | ~2.10 |

| ¹³C (CH₃) | ~1.3 | |

| ¹³C (CN) | ~118.3 | |

| Nitromethane | ¹H | ~4.33 |

| ¹³C | ~62.9 |

The data in this table is compiled from various sources and represents typical values for the pure compounds. osu.edupitt.eduillinois.edu

In a 1:1 mixture, deviations from these values would be indicative of specific interactions. For example, if the nitrile group of acetonitrile interacts with the methyl group of nitromethane, changes in the ¹³C chemical shift of the nitrile carbon and the ¹H chemical shift of the nitromethane protons would be expected.

Spin-spin coupling constants (J-couplings) are transmitted through chemical bonds and are sensitive to the geometry and electronic structure of a molecule. While less susceptible to long-range intermolecular effects than chemical shifts, significant solute-solvent interactions can modulate J-coupling constants.

Studies on acetonitrile in the gas phase and in various solutions have shown that intermolecular interactions can indeed affect its spin-spin coupling constants. mdpi.com Specifically, one-bond carbon-hydrogen (¹JCH) and carbon-carbon (¹JCC) coupling constants in acetonitrile are sensitive to the surrounding medium. mdpi.com An increase in ¹JCH and a decrease in ¹JCC and one-bond nitrogen-carbon (¹JNC) have been observed when moving from the gas phase to the liquid phase, indicating the influence of the intermolecular forces in the condensed state. mdpi.com

Multinuclear NMR, involving nuclei other than ¹H and ¹³C, can provide additional insights into complexation phenomena. In the case of the acetonitrile-nitromethane system, ¹⁴N or ¹⁵N NMR of the nitrile group and the nitro group could be particularly informative. The quadrupolar nature of the ¹⁴N nucleus (I=1) makes its resonance very sensitive to the symmetry of the local electric field gradient. Any specific interaction or complex formation between acetonitrile and nitromethane would likely alter this symmetry, leading to changes in the ¹⁴N NMR signal's line width and chemical shift.

Relaxation time measurements (T₁ and T₂) in multinuclear NMR can also provide information on the dynamics of molecular reorientation and association. Changes in the relaxation times of the nuclei in acetonitrile and nitromethane upon mixing would reflect alterations in their rotational correlation times, which are influenced by intermolecular interactions and the formation of transient complexes.

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is a powerful technique for studying the rotational motion of polar molecules and the effects of intermolecular interactions on these dynamics.

Dielectric saturation is a non-linear dielectric effect where the dielectric constant of a material decreases under the influence of a strong electric field. This phenomenon is related to the alignment of molecular dipoles with the applied field. In a liquid, the extent of this alignment is counteracted by the thermal motion of the molecules.

Both acetonitrile and nitromethane are polar liquids with significant dipole moments, and as such, they are expected to exhibit dielectric saturation effects.

Table 2: Dielectric Constants of Pure Acetonitrile and Nitromethane

| Compound | Dielectric Constant (ε) at 20°C |

| Acetonitrile | 37.5 |

| Nitromethane | 35.9 |

Data sourced from various chemical data compilations. washington.edu

While specific studies on dielectric saturation in a 1:1 acetonitrile-nitromethane mixture are not prominent in the literature, the principles of dielectric spectroscopy suggest that the interactions between the two polar molecules would influence the local electric field and the rotational dynamics. This, in turn, would modulate the dielectric saturation behavior of the mixture compared to the pure liquids. The study of such effects could provide valuable information on the formation and nature of any molecular complexes or preferred orientations in the solution.

Vibrational Spectroscopy (Infrared and Far-Infrared)

Vibrational spectroscopy is a sensitive tool for probing the structure and bonding of molecules. In the context of the acetonitrile-nitromethane mixture, it can reveal details about the formation of dimers and larger clusters, as well as the nature of the non-covalent interactions.

The far-infrared region of the spectrum is particularly informative for studying intermolecular vibrations, such as those arising from the stretching or bending of weak intermolecular bonds in dimers and clusters. For pure acetonitrile, far-infrared studies have provided insights into the collective dynamics and librational motions of the molecules. In a 1:1 mixture with nitromethane, new low-frequency vibrational modes corresponding to the intermolecular motions within acetonitrile-nitromethane dimers and clusters would be expected. The frequencies and intensities of these bands would be dependent on the strength and geometry of the intermolecular interactions.

Although neither acetonitrile nor nitromethane are strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds can form. The primary intermolecular forces are expected to be dipole-dipole interactions due to the large dipole moments of both molecules. Infrared spectroscopy of the C≡N stretching mode in acetonitrile and the NO₂ stretching modes in nitromethane can provide evidence of these interactions. Shifts in the vibrational frequencies of these groups upon mixing would indicate a change in their local electronic environment due to the formation of intermolecular complexes. For instance, the formation of an antiparallel dimer would likely lead to a shift in the C≡N and NO₂ stretching frequencies compared to the pure liquids.

UV-Vis Spectroscopic Applications with Solvatochromic Probes

Solvatochromic probes are dye molecules whose UV-Vis absorption or emission spectra are sensitive to the polarity of the surrounding solvent. By observing the spectral shifts of these probes in the acetonitrile-nitromethane mixture, it is possible to gauge the microscopic polarity and preferential solvation effects within the mixture.

While specific studies employing solvatochromic probes in acetonitrile-nitromethane mixtures are not prominent in the literature, the principles of solvatochromism can be applied. mdpi.com A solvatochromic probe would experience a local environment that is a weighted average of the interactions with both acetonitrile and nitromethane. The extent of the spectral shift would depend on the relative strengths of the interactions of the probe with each solvent component and the composition of the solvation shell around the probe. This could reveal whether one solvent component preferentially solvates the probe, providing further insight into the intermolecular forces at play.

Computational and Theoretical Modeling of Intermolecular Interactions

Computational chemistry offers a powerful avenue to complement experimental studies by providing a detailed, atomistic view of intermolecular interactions. Techniques such as molecular dynamics (MD) simulations and ab initio calculations can be used to model the structure and dynamics of the acetonitrile-nitromethane (1/1) mixture.

MD simulations could predict the radial distribution functions, providing information on the average distances and coordination numbers between different atomic sites in the mixture. These simulations could also be used to calculate the Kirkwood correlation factor and dielectric relaxation times, allowing for direct comparison with experimental data if it were available. Furthermore, simulations can visualize the formation and lifetime of dimers and clusters, offering a dynamic picture of the solution structure.

Ab Initio Molecular Orbital Studies of Acetonitrile-Nitromethane Systems

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, provide fundamental insights into the nature of intermolecular interactions. While studies focusing exclusively on the acetonitrile-nitromethane heterodimer are not prevalent, extensive research on the nitromethane dimer offers a strong foundation for understanding the potential bonding motifs.

Studies on the nitromethane dimer have successfully characterized multiple stable configurations using ab initio methods like Møller-Plesset perturbation theory (MP2). nih.gov These calculations reveal that the primary interaction stabilizing the dimer is a weak C−H···O hydrogen bond, where a hydrogen atom from the methyl group of one molecule interacts with an oxygen atom of the nitro group on the other. nih.govresearchgate.net The interaction energies for these bonds have been calculated to be in the range of -9.0 to -12.4 kJ/mol at the MP2/aug-cc-pVDZ//B3LYP/6-31++G** level of theory, confirming the significance of this interaction. nih.gov

Extrapolating from these findings and other theoretical investigations, the principal interaction sites in an acetonitrile-nitromethane system can be identified. dntb.gov.ua

Acetonitrile (ACN): The nitrogen atom, with its lone pair of electrons, acts as a primary Lewis base or hydrogen bond acceptor. The methyl hydrogens can act as weak hydrogen bond donors.

Nitromethane (NM): The two oxygen atoms of the nitro group are strong electron donors (hydrogen bond acceptors). The methyl hydrogens are rendered somewhat acidic by the electron-withdrawing nitro group and can thus act as hydrogen bond donors. wikipedia.org

Therefore, ab initio studies suggest two primary types of intermolecular interactions in a 1:1 acetonitrile-nitromethane complex:

A C−H···N hydrogen bond between a methyl hydrogen of nitromethane and the nitrogen atom of acetonitrile.

A C−H···O hydrogen bond between a methyl hydrogen of acetonitrile and an oxygen atom of the nitromethane nitro group.

Semi-empirical methods like CNDO/force have also been used to study the effects of ion-molecule interactions on both acetonitrile and nitromethane, reinforcing the idea that the primary interaction sites for anions are the methyl hydrogens and for cations are the nitrogen (for ACN) and oxygen (for NM) atoms. dntb.gov.ua

Density Functional Theory (DFT) Investigations of Intermolecular Bonding and Energetics

Density Functional Theory (DFT) has become a workhorse for studying larger molecular systems, offering a balance between computational cost and accuracy. DFT studies on systems analogous to the ACN-NM mixture, such as acetonitrile-acetone, provide significant clues about the intermolecular bonding. In these mixtures, non-classical hydrogen bonds like (AN) C-H···O=C (ACT) and (ACT) C-H···N≡C (AN) have been identified through both spectroscopic and DFT methods. researchgate.netasianpubs.org This strongly supports the hypothesis that similar C−H···O and C−H···N interactions govern the structure of the ACN-NM system.

DFT calculations performed on nitromethane dimers show that the B3LYP functional, a common DFT method, tends to underestimate the interaction strength when compared to the more accurate MP2 method. nih.gov This is a crucial consideration for quantitative predictions of binding energies in the ACN-NM complex.

A significant study subjected nitromethane to computational modeling in various solvent environments, including acetonitrile, at the B3LYP/6-31G(d,p) level. ekb.eg The results indicated that the solvent environment influences the electronic properties of nitromethane. For instance, the total dipole moment of nitromethane increased from a gas phase value of 3.48 D to 4.14 D when solvated in acetonitrile, indicating a polarization effect due to the intermolecular interactions. ekb.eg This study provides direct theoretical evidence of the electronic perturbations each molecule experiences in the presence of the other.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the time-dependent behavior of molecular systems, providing a detailed picture of the structure and dynamics of liquids.

Elucidation of Solvation Structures and Local Ordering

MD simulations are a powerful tool for elucidating the three-dimensional arrangement of solvent molecules around a solute, known as the solvation structure. su.senih.govnih.gov In a 1:1 mixture of acetonitrile and nitromethane, each component acts as both a solute and a solvent.

Studies of pure liquid acetonitrile show it to be a structured liquid with significant dipole-dipole correlations, leading to the formation of weakly bonded monomer and dimer structures. researchgate.netasianpubs.org Similarly, nitromethane is a highly polar molecule where preferential antiparallel ordering of neighboring molecules is observed. In the 1:1 mixture, this self-association of like molecules is disrupted in favor of hetero-molecular interactions.

Based on the interactions identified by DFT, the local ordering in the ACN-NM mixture is likely dominated by the formation of C−H···N and C−H···O hydrogen bonds. The methyl group of nitromethane would be preferentially solvated by the nitrogen end of the acetonitrile dipole, while the methyl group of acetonitrile would orient towards the oxygen atoms of the nitromethane nitro group. This specific ordering is a result of electron donor-acceptor interactions between the two species. researchgate.net

Analysis of Molecular Motion and Diffusion Coefficients

MD simulations allow for the calculation of transport properties, such as self-diffusion coefficients, which describe the translational motion of molecules in the liquid. For pure liquid acetonitrile, MD simulations using well-parameterized force fields have successfully reproduced experimental diffusion coefficients. nih.gov

In the ACN-NM mixture, the diffusion of each component is governed by the local viscosity and the strength of the intermolecular interactions. An experimental study on the thermodynamics of this mixture found that the heat of mixing at 45 °C is nearly zero across the entire composition range. publish.csiro.auresearchgate.net This suggests that the strength of the ACN-NM interactions is very close to the average strength of the ACN-ACN and NM-NM interactions. As a result, one might predict that the diffusion coefficients in the mixture would not show large deviations from an ideal mixing model, although this would need to be confirmed by specific MD simulations of the binary system.

Development and Validation of Intermolecular Force Fields

The accuracy of MD simulations is entirely dependent on the quality of the underlying intermolecular potential, or force field. nih.gov Significant effort has been dedicated to developing accurate force fields for acetonitrile, given its importance as a solvent. These models are often rigid, non-polarizable, and consist of multiple interaction sites (e.g., three or six) representing atoms or united-atom groups. uni-paderborn.deresearchgate.net

The parameterization process typically involves adjusting Lennard-Jones parameters and partial charges to reproduce experimental thermodynamic data, such as the saturated liquid density, vapor pressure, and enthalpy of vaporization, as well as structures from quantum chemical calculations. nih.govuni-paderborn.de For instance, one automated procedure for acetonitrile resulted in a model that reproduced these key properties with high accuracy (0.1% for liquid density, 4.9% for vapor pressure). uni-paderborn.de More advanced polarizable force fields, which can account for changes in the molecular dipole moment in the condensed phase, have also been developed for acetonitrile to improve the description of electrostatic interactions. chemrxiv.org

For nitromethane, force field development has been aided by ab initio calculations on its dimer, from which analytic atom-atom intermolecular potentials have been derived. nih.gov To simulate the acetonitrile-nitromethane mixture, force fields for the pure components would be combined. The cross-interaction terms, which describe the forces between an acetonitrile molecule and a nitromethane molecule, are typically estimated using combining rules (e.g., Lorentz-Berthelot). For high-accuracy simulations, these cross-terms would need to be validated or re-parameterized against experimental data for the mixture, such as the heat of mixing. publish.csiro.auresearchgate.net

Monte Carlo Simulations for Ensemble Averaged Properties

Monte Carlo (MC) simulations offer another avenue for computing the equilibrium properties of molecular systems by generating a representative set of configurations for a given statistical ensemble. aps.org Gibbs Ensemble Monte Carlo (GEMC) is particularly well-suited for studying the phase equilibria of mixtures from a single simulation. researchgate.net

While no specific MC simulations for the ACN-NM system are reported in the literature, the methodology has been successfully applied to similar systems, such as CO2-expanded acetonitrile. researchgate.net In that study, GEMC was used to determine the volume expansion and the pressure-composition phase diagram. The simulations also provided structural information, revealing that increasing the CO2 mole fraction led to a decrease in the fraction of nearest-neighbor acetonitrile molecules with parallel dipole orientations. researchgate.net

For the acetonitrile-nitromethane (1/1) system, MC simulations could be employed to:

Calculate the excess thermodynamic properties, such as the excess enthalpy (heat of mixing) and excess entropy of mixing. These calculated values could be directly compared to the experimental data reported by Brown and Fock to validate the force field used. publish.csiro.auresearchgate.net

Determine ensemble-averaged structural properties, such as site-site radial distribution functions (RDFs), to provide a static, averaged picture of the local solvation and ordering in the mixture.

Predict the vapor-liquid equilibrium (VLE) data for the binary system across a range of temperatures and pressures.

By generating a vast number of random configurations and weighting them according to Boltzmann statistics, MC methods provide a robust route to understanding the macroscopic thermodynamic behavior of the ACN-NM mixture based on its microscopic interactions.

Solvent Effects and Applications in Advanced Chemical Systems

Influence on Reaction Kinetics and Stereochemical Outcomes

The composition of the solvent medium is a critical parameter that can profoundly affect the rate and selectivity of a chemical transformation. By modifying the solvent environment, one can stabilize or destabilize transition states, thereby altering the activation energy and influencing whether one product is formed in preference to another. numberanalytics.com

Solvolysis reactions, particularly those proceeding through an Sₙ1 mechanism, are highly sensitive to the properties of the solvent. The rate-determining step in these reactions is the formation of a carbocation intermediate, which is strongly influenced by the solvent's ability to stabilize charged species. youtube.comyoutube.com

While direct studies on solvolysis in pure acetonitrile-nitromethane mixtures are limited, research on related mixed systems, such as methanol-nitromethane and methanol-acetonitrile, provides significant insights. For instance, the solvolysis of various substituted benzyl (B1604629) and diphenylmethyl chlorides exhibits a non-linear dependence on the solvent composition, often showing a rate maximum at a specific mole fraction of the aprotic cosolvent (e.g., nitromethane (B149229) or acetonitrile) in methanol (B129727). researchgate.netepa.gov This phenomenon is observed for the solvolysis of compounds like bromo- and chlorodiphenylmethane (B1668796) in methanol-nitromethane mixtures, where the maximum rate occurs around 30-40% v/v of nitromethane. researchgate.net

| Substrate | % v/v Nitromethane in Methanol | k_obs × 10⁵ (s⁻¹) |

|---|---|---|

| Chlorodiphenylmethane | 0 | 1.94 |

| 20 | 4.35 | |

| 30 | 7.91 | |

| 50 | 1.41 | |

| Bromodiphenylmethane | 0 | 8.33 |

| 30 | 42.6 | |

| 50 | 44.2 | |

| 70 | 40.8 |

Regioselectivity and stereoselectivity refer to the preference for bond formation at a particular position or in a specific spatial orientation, respectively. numberanalytics.com The solvent can play a crucial role by differentially solvating diastereomeric transition states, thus influencing the product ratio. nih.govmasterorganicchemistry.com

For reactions involving nitromethane, such as the Henry (nitroaldol) reaction, the solvent choice is known to affect stereochemical outcomes. Computational and experimental studies on the reaction between benzaldehyde (B42025) and nitropropane in different solvents like water and dimethyl sulfoxide (B87167) (DMSO) show that the reaction proceeds more slowly in water. nih.gov This is attributed to the stronger solvation of the reactant nitronate anion by water compared to the more charge-delocalized transition state. The weaker ion-dipole interactions in DMSO lead to a lower activation barrier. nih.gov Although the intrinsic preference for the anti transition state is dominant, the final product distribution can be controlled by the reversibility of the reaction and the rate of protonation of the intermediate, which are both solvent-dependent processes. nih.gov

While specific studies on the regioselectivity or stereoselectivity of reactions in a 1:1 acetonitrile-nitromethane mixture are not prominent in the surveyed literature, the principles derived from studies in other polar solvents are applicable. The mixture's polarity and specific solvation characteristics would be expected to influence the energy of competing transition states, thereby controlling the product outcome in reactions such as Diels-Alder cycloadditions, Michael additions, or other stereoselective transformations. nih.govcnr.it

Understanding the reaction mechanism is key to optimizing catalytic processes. The solvent can participate directly in the mechanism or indirectly influence the catalyst's activity and the stability of intermediates. nih.gov In organocatalytic reactions, such as the Michael addition of nitromethane to cinnamaldehyde, computational studies have shown that the solvent (e.g., water vs. dichloromethane) can alter the rate-limiting step and the energy barriers of critical steps like C-C bond formation, ultimately affecting reaction yield and enantioselectivity. nih.gov

The kinetic model developed for solvolysis in methanol-nitromethane and methanol-acetonitrile mixtures provides a direct mechanistic insight into how mixed solvents can operate. researchgate.netepa.gov The idea that the aprotic component (nitromethane or acetonitrile) modifies the behavior of the protic component (methanol) by disrupting its hydrogen-bond network is a key mechanistic takeaway. This modulation of the solvent structure at the molecular level directly translates to a change in the macroscopic reaction rate. researchgate.net In reactions catalyzed by metal complexes, acetonitrile (B52724) is often used as a solvent and can also act as a labile ligand, participating in the catalytic cycle. mdpi.com Similarly, mechanistic studies on the catalytic reduction of nitro compounds have highlighted the formation of key intermediates like nitroso species, with the solvent influencing the stability and reactivity of these transient species. acs.org

Coordination Chemistry and Metal-Ligand Complexation Phenomena

The formation of complexes between metal ions and ligands is a fundamental process in chemistry, with applications ranging from catalysis to analytical science. The solvent medium plays a critical role in complexation equilibria by solvating the free metal ions and ligands, as well as the resulting complex. muk.ac.ir

Macrocyclic ligands, such as crown ethers, are known for their ability to selectively bind metal ions, a phenomenon that is highly dependent on the solvent. rsc.orgtcu.edu The stability of these complexes is typically quantified by the formation constant (log K), where a higher value indicates a more stable complex. rsc.org

Studies on the complexation of alkali metal ions with crown ethers like dibenzo-18-crown-6 (B77160) and dibenzo-24-crown-8 (B80794) have been conducted in pure nitromethane and pure acetonitrile, among other solvents. nih.gov In the poorly solvating solvent nitromethane, the stability of complexes with dibenzo-18-crown-6 was found to decrease with increasing metal ion size (Na⁺ > K⁺ > Rb⁺ > Cs⁺), reflecting the intrinsic selectivity of the ligand in the absence of strong solvent competition. nih.gov In acetonitrile, a solvent with a higher donor number, the solvation of the metal ion is stronger, which can alter the observed stability and selectivity. muk.ac.irrsc.org

While direct investigations into complex stability in acetonitrile-nitromethane binary mixtures are scarce, studies in related mixed aprotic systems, such as dimethylformamide-acetonitrile, have been performed. For example, the complexation of the thallium(I) ion with various crown ethers was studied in DMF-acetonitrile mixtures, revealing that the stability of the 1:1 complexes is influenced by the solvent composition. researchgate.net It is expected that in an acetonitrile-nitromethane mixture, the stoichiometry would likely remain 1:1 for most common crown ether-alkali metal complexes, but the stability constant would vary with the solvent ratio, reflecting the competitive solvation of the metal ion by acetonitrile, nitromethane, and the macrocyclic ligand.

The stability of a metal complex, represented by the Gibbs free energy of formation (ΔG°), is governed by both enthalpic (ΔH°) and entropic (ΔS°) contributions (ΔG° = ΔH° - TΔS°). nih.gov These thermodynamic parameters provide deep insight into the nature of the binding forces. Titration calorimetry and temperature-dependence studies of formation constants are common methods to determine these values. researchgate.netnih.gov

In pure acetonitrile, the complexation of silver(I) ions with various amine ligands has been shown to be strongly enthalpy-driven, with large negative ΔH° values indicating the formation of strong covalent bonds. nih.govresearchgate.net The entropy term, however, is often negative and thus opposes complex formation, a typical result for reactions where neutral ligands bind to a metal ion without charge neutralization. nih.gov

For macrocyclic ligands, studies in solvents like propylene (B89431) carbonate and acetonitrile have shown that the thermodynamics of complexation depend on the interplay between the enthalpy gained from binding and the entropy changes associated with the desolvation of the ion and the conformational rearrangement of the ligand. rsc.org In mixed solvent systems like dimethylformamide-acetonitrile, both the enthalpy and entropy of complexation for Tl⁺ with crown ethers were found to be highly dependent on the solvent composition. researchgate.net Often, an enthalpy-entropy compensation effect is observed, where a more favorable enthalpy of binding is offset by a less favorable entropy change. mdpi.com

| Macrocycle | log K | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| Aza-18-crown-6 | 4.93 | -58.4 | -94 |

| Dibenzo-30-crown-10 | 4.46 | -39.7 | -48 |

| Dibenzo-21-crown-7 | 3.86 | -34.7 | -42 |

| Dibenzo-24-crown-8 | 3.59 | -30.8 | -34 |

Competitive Complexation Studies in Binary Solvent Environments

The composition of a binary solvent system, such as acetonitrile-nitromethane, plays a critical role in directing competitive complexation processes. The individual solvent molecules can compete for coordination sites on a metal ion or substrate, and the equilibrium of this competition is dictated by the relative donor abilities of the solvents and their bulk concentrations. Studies on the solvation behavior of ions in acetonitrile (AN) and nitromethane (NM) mixtures provide insight into these competitive interactions.

Research on the molar conductance of electrolytes like lithium perchlorate (B79767) (LiClO₄) and sodium perchlorate (NaClO₄) in AN-NM binary mixtures has been used to determine the limiting ionic conductances (λ±o) and, subsequently, the solvated radii (ri) of the ions. These studies reveal that the solvation of cations like Li⁺ and Na⁺ is not a simple linear function of the solvent composition. Instead, the solvated radii of these ions are often larger in the mixed solvent region than in either pure solvent, suggesting a preferential solvation by one of the components.

For instance, in the AN-NM system, both Li⁺ and Na⁺ ions are strongly solvated. The solvated radii for these ions are significantly larger than their crystallographic radii across all solvent compositions, indicating strong ion-solvent interactions. Notably, lithium ions are found to be more effectively solvated than sodium ions throughout the entire composition range of the AN-NM binary mixtures. This preferential solvation is a manifestation of the competitive complexation between acetonitrile and nitromethane molecules for the primary solvation shell of the cation. The data suggests that in the intermediate composition range, the structure of the solvent mixture facilitates a more effective solvation shell around the cations than in the pure solvents.

The table below presents the limiting molar conductances (Λo) for various electrolytes in different mole percentages of nitromethane in acetonitrile at 298.15 K. This data is fundamental to understanding the ion-solvent interactions that govern competitive complexation.

Table 1: Limiting Molar Conductances (Λo) in Acetonitrile-Nitromethane Mixtures at 298.15 K

| Mol% NM | Λo (LiClO₄) | Λo (NaClO₄) | Λo (NaBPh₄) | Λo (Bu₄NClO₄) | Λo (Bu₄NBPh₄) |

|---|---|---|---|---|---|

| 0 | 189.98 | 200.12 | 148.87 | 185.59 | 134.34 |

| 10 | 186.23 | 195.96 | 145.42 | 181.16 | 130.62 |

| 20 | 183.15 | 192.48 | 142.58 | 177.41 | 127.51 |

| 40 | 178.67 | 187.64 | 138.35 | 171.86 | 122.57 |

| 60 | 176.43 | 185.08 | 135.56 | 168.03 | 119.51 |

| 80 | 175.89 | 184.21 | 134.42 | 166.45 | 118.06 |

| 100 | 178.11 | 187.03 | 136.21 | 167.75 | 116.93 |

Data sourced from Der Pharma Chemica, 2016. Units: S cm² mol⁻¹

Impact of Solvation Energies on Complex Stability and Selectivity

In acetonitrile-nitromethane mixtures, the strong solvation of cations like Li⁺ and Na⁺ by acetonitrile, a better donor solvent than nitromethane, means that the complexation of these ions with other ligands will be competitive. The stability of a given complex will depend on the balance between the strength of the metal-ligand bond and the energy required to reorganize the solvent shells of both the metal ion and the ligand.

The selectivity of a ligand for one metal ion over another can also be tuned by the solvent composition. For example, the difference in solvation energies between Li⁺ and Na⁺ in AN-NM mixtures is not constant across all compositions. This variation can be exploited to enhance the selectivity of a ligand for one of these ions at a specific solvent ratio. If a particular mixed solvent composition destabilizes the solvation shell of Na⁺ more than that of Li⁺, a ligand will exhibit higher apparent selectivity for Na⁺ in that medium, even if the intrinsic bond strengths are similar. The solvated radii data indicates that Li⁺ is consistently more strongly solvated than Na⁺ in these mixtures, which is a key factor in predicting the selectivity of complexation reactions.

Applications in Materials Science and Advanced Technologies

Solvent-Driven Stereochemical Control in Coordination Cage Self-Assembly

The choice of solvent is a powerful tool for directing the stereochemical outcome of self-assembled coordination cages. In a remarkable display of solvent influence, the self-assembly of an enantiopure ligand with zinc(II) or cobalt(II) ions yields M₈L₆ cubic cages with opposite metal center handedness depending on whether the reaction is performed in acetonitrile or nitromethane. nih.gov

Specifically, when the self-assembly is conducted in acetonitrile, the Λ-handed diastereomer, (S)₂₄-Λ₈-M₈L₆, is predominantly formed. nih.gov In stark contrast, switching the solvent to nitromethane results in the preferential formation of the diastereomer with the opposite metal-center chirality, (S)₂₄-Δ₈-M₈L₆. nih.gov This solvent-induced switching is reversible, with the equilibrium position being governed by the solvent environment. nih.gov Van 't Hoff analysis has shown that the Δ configuration is entropically favored, while the Λ configuration is enthalpically favored. nih.gov

The diastereomeric ratio (d.r.) of the resulting cage is highly sensitive to the solvent composition, as illustrated in the table below.

Table 2: Diastereomeric Ratio of (S)₂₄-M₈L₆ Cages in Acetonitrile-Nitromethane Mixtures

| Solvent Composition (CD₃CN:CD₃NO₂) | Diastereomeric Ratio (Λ:Δ) | Predominant Diastereomer |

|---|---|---|

| Acetonitrile | 3.8 : 1 | (S)₂₄-Λ₈-1 |

| Nitromethane | 1 : 6 | (S)₂₄-Δ₈-1 |

| Acetone | 1 : 2.4 | (S)₂₄-Δ₈-1 |

Data sourced from PubMed Central. nih.gov

This solvent-dependent stereoselectivity highlights the subtle yet powerful role of solvent-cage interactions in determining the final supramolecular architecture. The ability to switch the chirality of the cage's metal vertices simply by changing the solvent opens up possibilities for creating chiral materials for applications in enantioselective separations and catalysis. nih.gov

Solution-Based Electrical Doping of Organic Semiconductors with Acetonitrile-Nitromethane Solvents

The performance of organic electronic devices, such as organic photovoltaics (OPVs), can be significantly enhanced by controlled electrical doping of the organic semiconductor layers. A common method involves the solution-based p-type doping of conjugated polymers using polyoxometalates like 12-molybdophosphoric acid (PMA). Initially, nitromethane was the solvent of choice for dissolving PMA for this purpose. stanford.edulightsources.orggatech.edu However, nitromethane is a highly unstable solvent, which limits its applicability for large-scale manufacturing. stanford.edulightsources.org

Recent research has demonstrated that acetonitrile is a highly effective and stable alternative to nitromethane for the PMA-based electrical doping of organic semiconductors. stanford.edulightsources.org Studies comparing the two solvents for doping polymers like poly(3-hexylthiophene-2,5-diyl) (P3HT) show that acetonitrile solutions of PMA produce comparable, and in some cases superior, results. stanford.edu

The change in the transmittance spectra of P3HT films after immersion in PMA solutions reveals the same spectral signatures for both nitromethane and acetonitrile as the solvent, indicating that the electrical p-doping mechanism is similar in both cases. stanford.edulightsources.org Furthermore, grazing-incidence wide-angle X-ray scattering (GIWAXS) data shows that when either acetonitrile or nitromethane is used, the PMA dopant molecules intercalate between the polymer lamellae without distorting the crucial π-π stacking of the P3HT chains. stanford.edu OPV devices fabricated using PMA in acetonitrile show performance comparable to those made with PMA in nitromethane and exhibit increased stability when exposed to air. stanford.edulightsources.org This makes acetonitrile a more suitable solvent for the industrial-scale production of doped organic semiconductor films. aip.orgresearchgate.net

Formation of Solvates and Their Structural and Conformational Analysis in the Presence of Acetonitrile or Nitromethane

Solvates are crystalline solids in which molecules of the solvent are incorporated into the crystal lattice of a host compound. The formation of solvates can significantly alter the physicochemical properties of a material, including its stability, solubility, and bioavailability in the case of pharmaceuticals. surfacemeasurementsystems.commdpi.com The specific solvent used, such as acetonitrile or nitromethane, can lead to the formation of different crystal structures with distinct properties.

The analysis of solvates involves determining the stoichiometry and the nature of the interactions between the host and solvent molecules. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and desolvation process of solvates. nih.gov Gas chromatography-mass spectrometry (GC-MS) can identify the entrapped solvent, while single-crystal X-ray diffraction provides detailed information about the crystal structure and the specific interactions, such as hydrogen bonds or van der Waals forces, between the host and solvent molecules. mdpi.comnih.gov

For example, in a reported nicosulfuron (B1678754) solvate, acetonitrile molecules were found to fill a cage-like structure, interacting with the host nicosulfuron molecules primarily through van der Waals forces. mdpi.com This is in contrast to a methanol solvate of the same compound, where hydrogen bonds were the dominant interaction. mdpi.com These different intermolecular interactions lead to different packing motifs and ultimately different conformations of the host nicosulfuron molecule within the crystal lattice. mdpi.com The study of how different solvents like acetonitrile and nitromethane direct the formation of specific solvate structures is crucial for controlling the solid-state properties of advanced materials.

Advanced Methodologies and Future Directions in Acetonitrile Nitromethane Research

Synergistic Integration of Advanced Experimental and Computational Approaches

A holistic understanding of the complex intermolecular interactions within the acetonitrile-nitromethane mixture necessitates a synergistic approach that combines advanced experimental techniques with sophisticated computational modeling. While comprehensive studies employing this integrated strategy specifically for the 1:1 acetonitrile-nitromethane system are still emerging, the pathway for such research is being illuminated by studies on similar binary solvent systems.

Experimental techniques such as Fourier-transform infrared (FTIR) spectroscopy and neutron vibrational spectroscopy can provide valuable insights into the molecular-level structure and hydrogen bonding within the mixture. For instance, studies on acetonitrile-acetylene co-crystals have demonstrated how vibrational spectroscopy can reveal significant shifts in vibrational modes, indicating changes in the local molecular environment and intermolecular forces upon mixing. nist.gov Similarly, solvatochromic probes, which are molecules whose UV-visible absorption spectra are sensitive to the solvent environment, can be used to experimentally probe the polarity and preferential solvation within the acetonitrile-nitromethane mixture across its entire composition range. mdpi.com

These experimental findings can be powerfully complemented by computational methods like molecular dynamics (MD) simulations and quantum chemical calculations. MD simulations can provide an atomistic view of the dynamic structure and organization of the solvent molecules, helping to interpret spectroscopic data. Quantum chemical calculations, on the other hand, can be employed to accurately predict the energies of different molecular conformations and intermolecular interactions, offering a theoretical basis for the observed experimental phenomena. uni-bonn.de The synergy of these approaches allows for a more robust and detailed picture of the mixture's properties than either method could provide alone.

Refinement and Development of Predictive Solvation Models and Equations of State for Complex Mixtures

Accurate predictive models for the thermodynamic properties of solvent mixtures are crucial for the design and optimization of chemical processes. For the acetonitrile-nitromethane system, research is moving beyond simple ideal models like Raoult's Law to more sophisticated equations of state and solvation models that can account for non-ideal behavior.

The Kirkwood-Buff (KB) theory provides a rigorous statistical mechanical framework for relating macroscopic thermodynamic properties to the microscopic structure of a solution through Kirkwood-Buff integrals (KBIs). tudelft.nl These integrals quantify the average spatial correlations between molecules and can be determined from experimental data on vapor pressures, densities, and partial molar volumes. ias.ac.innih.gov The application of KB theory to acetonitrile-amide binary mixtures has demonstrated its utility in elucidating intermolecular interactions. ias.ac.in Extending this approach to the acetonitrile-nitromethane system would provide a detailed understanding of the molecular-level organization and its influence on the mixture's thermodynamic properties.

Furthermore, the development of predictive solvation models is essential for understanding and predicting chemical reactivity and solubility in this binary solvent. Models such as the modified Apelblat equation, the combined nearly ideal binary solvent/Redlich–Kister (CNIBS/R–K) model, and the Jouyban–Acree model have been successfully applied to correlate the solubility of compounds in methanol-acetonitrile mixtures. researchgate.net The parameterization and refinement of these models for the acetonitrile-nitromethane system, using experimentally determined solubility data, would be a significant step forward.

| Predictive Model | Description | Applicability to Acetonitrile-Nitromethane |

| Kirkwood-Buff Theory | Relates macroscopic thermodynamic properties to microscopic structure through integrals of radial distribution functions. | Can elucidate intermolecular interactions and local compositions. |

| Modified Apelblat Equation | A semi-empirical model used to correlate the solubility of a solute with temperature. | Can be parameterized to predict solubility in the binary mixture. |

| Jouyban-Acree Model | A general cosolvency model that can predict the solubility of a solute in a binary solvent mixture at various temperatures. | Useful for predicting solubility across the entire composition range. |

Investigation of Microheterogeneity and Non-Ideal Mixing Behavior in Acetonitrile-Nitromethane Systems

While the acetonitrile-nitromethane system is often cited as conforming closely to Raoult's Law, suggesting ideal behavior, this is a macroscopic observation. brainly.comchegg.comchegg.com At a microscopic level, deviations from ideality and the presence of microheterogeneity are expected. Microheterogeneity refers to the non-uniform distribution of molecules at the nanoscale, leading to local domains enriched in one component or the other.

Experimental evidence for non-ideal mixing comes from measurements of the heats of mixing. For the acetonitrile-nitromethane system, endothermic heats of mixing have been observed, indicating that the intermolecular forces between acetonitrile (B52724) and nitromethane (B149229) molecules are weaker than the forces within the pure components. researchgate.net This is a clear deviation from ideal solution behavior, where the enthalpy of mixing is zero.

The investigation of microheterogeneity can be further advanced through small-angle X-ray scattering (SAXS) and neutron scattering experiments. These techniques can probe the structural fluctuations and correlations in the mixture on a nanometer length scale. dtu.dk The analysis of scattering data, in conjunction with the calculation of Kirkwood-Buff integrals, can provide a quantitative measure of the extent of clustering and preferential solvation in the mixture. nih.govdtu.dk Studies on water-acetonitrile mixtures have shown that acetonitrile molecules can have an additional interaction with water clusters, leading to distinct microscopic structures. rsc.org A similar detailed investigation of the acetonitrile-nitromethane system is a key area for future research.

| Property | Indication of Non-Ideal Behavior | Method of Investigation |

| Heat of Mixing | Non-zero enthalpy change upon mixing. researchgate.net | Calorimetry |

| Vapor Pressure | Deviations from Raoult's Law predictions. | Tensiometry, Ebulliometry |

| Molar Volume | Excess molar volume (deviation from additive volumes). | Densitometry |

| Microheterogeneity | Local concentration fluctuations. | Small-Angle X-ray/Neutron Scattering, Kirkwood-Buff Integral Analysis |

Exploration of Acetonitrile-Nitromethane Applications in Emerging Fields and Novel Chemical Processes

The unique properties of the acetonitrile-nitromethane mixture make it a promising medium for a variety of emerging applications in fields such as organic synthesis, electrochemistry, and analytical chemistry. The ability to tune the polarity and solvating power of the mixture by varying the composition opens up new possibilities for controlling reaction rates and selectivities.

One of the earliest reported applications of this binary mixture was as a medium for aromatic chlorination and chlorine addition reactions. acs.org The use of the mixed solvent system was found to influence the kinetics of these electrophilic substitution reactions. More recently, the versatility of acetonitrile as a reactant and building block in organic synthesis has been extensively reviewed, with applications in cyanomethylation, the synthesis of nitrogen-containing heterocycles, and as a cyanide source. researchgate.netmdpi.com The presence of nitromethane as a co-solvent could potentially modulate the reactivity of acetonitrile in these transformations, leading to novel synthetic methodologies.

In the field of analytical chemistry, nitromethane has been investigated as a replacement for acetonitrile in high-performance liquid chromatography (HPLC) systems. nih.gov A mobile phase consisting of a mixture of nitromethane, 2-propanol, ethyl acetate, and water was successfully developed for the separation of carotenoids. nih.gov This highlights the potential for acetonitrile-nitromethane based mobile phases in chromatographic separations, offering an alternative to pure acetonitrile, the supply of which can be subject to shortages.

Furthermore, both acetonitrile and nitromethane are polar aprotic solvents with relatively high dielectric constants, making them suitable for electrochemical applications. nih.govyoutube.com The mixture could serve as a novel electrolyte system for batteries or in electro-organic synthesis, where the solvent plays a critical role in supporting charge transport and influencing reaction pathways.

Q & A

Q. How do dielectric properties of acetonitrile and nitromethane influence their selection as solvents in electrochemical studies?

Acetonitrile (dielectric constant: 36.6) and nitromethane (dielectric constant: ~35–37) are polar aprotic solvents with high ion-solvating capabilities. Acetonitrile’s Gutmann donor number (DN = 14.1) and nitromethane’s moderate DN make them suitable for stabilizing ions in electrochemical systems. Methodologically, single-ion conductivities can be measured using reference electrolytes like tetraisoamylammonium tetraisoamylboride to account for solvent-specific ion-pairing effects .

Q. What experimental methods are used to compare solvent basicity for acid-base studies involving acetonitrile and nitromethane?

Titration past the endpoint (e.g., potentiometric titration) provides relative basicity rankings. For example, ethylene dichloride > acetonitrile > ethyl acetate > nitromethane in millivoltage readings post-titration . These solvents are preferred for strong acids due to their high dielectric constants and low nucleophilicity, minimizing side reactions .

Q. How can researchers determine ion mobility in acetonitrile–nitromethane systems?

Conductivity measurements using cells calibrated with non-complexing salts (e.g., Bu₄N⁺BPh₄⁻) are critical. Acetonitrile’s higher Lewis basicity enhances anion stabilization, while nitromethane’s moderate polarity balances ion dissociation and solvent viscosity .

Advanced Questions

Q. How does the DM model resolve discrepancies between experimental nucleation data and classical nucleation theory (CNT) for acetonitrile–nitromethane mixtures?

The DM model incorporates dipole orientation (via Kj factors) and vapor association. At 270 K, Kj = 1.47 for acetonitrile and 1.21 for nitromethane, aligning critical supersaturation predictions with experimental data (Fig. 4, Table III) . Adjusting Kj based on dipole moment trends improves agreement with CNT deviations, particularly at low temperatures.

Q. What solvent-driven mechanisms explain differences in poly(3-hexylthiophene) (P3HT) regioregularity and molecular weight during oxidative polymerization?

Acetonitrile’s high polarity (ε = 36.6) and FeCl₃ solubility yield P3HT with Mₙ ≈ 18,400 Da and PDI = 1.26. Nitromethane’s lower Lewis acidity may reduce catalyst efficiency, affecting polymer chain alignment. Methodologically, GPC with light scattering (LS) and differential refractive index (DRI) detectors quantifies molecular weight distributions .

Q. Why do acetonitrile and nitromethane underperform dichloroethane (DCE) in dirhodium-catalyzed allylic oxidations?

Solvent coordination strength impacts catalyst activity. Acetonitrile’s strong Lewis basicity deactivates the dirhodium catalyst via ligand displacement, reducing conversion rates. Optimization involves testing solvent-catalyst compatibility via time-course analysis and using non-coordinating solvents like DCE for higher yields .

Q. How do conflicting dielectric loss (ε'') values for acetonitrile and nitromethane affect their use in high-frequency spectroscopic studies?

At 25°C, acetonitrile (ε'' = 1.65) and nitromethane (ε'' = 1.73) exhibit comparable dielectric loss, but acetonitrile’s lower viscosity improves resolution in RF spectroscopy. Calibrate instruments using Agilent’s dielectric loss factor tables to minimize experimental artifacts .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported nucleation parameters for acetonitrile–nitromethane systems?

Discrepancies arise from assumptions in Kj (dipole orientation factor) and vapor association constants. Validate models by cross-referencing experimental critical supersaturation (Fig. 4) with DM-predicted values and adjusting K₂ (vapor association coefficient) in Table IV .

Q. Why do solubility studies report conflicting results for sulfate complexes in acetonitrile and nitromethane?

Nitromethane’s lower donor number limits solubility of charged species (e.g., VOSO₄), while acetonitrile’s moderate DN may stabilize certain ions. Use conductivity measurements in mixed solvents to identify solubility thresholds and phase boundaries .

Methodological Recommendations

- For nucleation studies, prioritize the DM model over CNT for polar solvents .

- In polymer synthesis, correlate solvent DN/AN with catalyst solubility and polymer yield .

- For electrochemical measurements, reference NIST thermochemical data (e.g., Gibbs free energy of solvation) to validate ion mobility calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.